3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is particularly notable for its potential applications in pharmaceuticals and agricultural chemistry. The presence of the hydroxyl and methylphenyl groups contributes to its unique chemical properties and biological activities.
The compound can be synthesized through various organic reactions, primarily involving hydrazine derivatives and carbonyl compounds. Its synthesis has been explored in multiple studies, highlighting different methodologies that yield this compound effectively.
3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under organic compounds, specifically as an aromatic compound because of the phenyl group attached to the pyrazole ring.
The synthesis of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole typically involves cyclocondensation reactions between hydrazines and carbonyl compounds. Common methods include:
The synthesis can be achieved through various pathways, including:
For example, using 4-methylacetophenone as a starting material can lead to the desired product through hydrazone formation followed by cyclization.
The molecular structure of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole consists of a pyrazole ring with a hydroxyl group (-OH) at position 3 and a para-methylphenyl group at position 1. The general formula can be represented as:
3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole can undergo several chemical reactions:
In synthetic applications, this compound may be further functionalized to enhance its biological activity or modify its physicochemical properties. For instance, it can be converted into various derivatives through palladium-catalyzed cross-coupling reactions.
The mechanism of action for 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole involves its interaction with biological targets, potentially influencing enzymatic pathways or receptor activities.
Research indicates that compounds similar to this pyrazole derivative exhibit anti-inflammatory and analgesic properties, likely through inhibition of cyclooxygenase enzymes or modulation of nitric oxide synthase pathways.
3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole has several notable applications:
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their structural diversity, metabolic stability, and capacity for targeted interactions with biological macromolecules. As five-membered heterocycles containing two adjacent nitrogen atoms, pyrazoles exhibit unique electronic properties that enable broad bioactivity profiles. Over thirty-three FDA-approved drugs incorporate this core structure, spanning therapeutic areas from anti-inflammatory agents (Celecoxib) to anticancer therapeutics (Crizotinib) and central nervous system modulators (Fezolamine) [6] [10]. The pyrazole ring's physicochemical properties—including moderate basicity (pKa ~14.2), dipole moment (1.92 D), and aromatic character—facilitate both hydrophobic interactions and hydrogen bonding with biological targets [8]. This versatility is exemplified by pyrazole-containing drugs that inhibit cyclooxygenase-2 (COX-2), anaplastic lymphoma kinase (ALK), and cannabinoid receptors with high selectivity [6].
Recent advances highlight pyrazoles' significance in targeting neurodegenerative pathologies. Novel 3,5-diarylpyrazole derivatives demonstrate potent acetylcholinesterase inhibition (IC50 values <1 µM), positioning them as promising candidates for Alzheimer's disease therapeutics. Their mechanism involves dual-site binding at the enzyme's catalytic anionic site (CAS) and peripheral anionic site (PAS), thereby reducing β-amyloid aggregation [3]. Additionally, fluorine-18 labeled pyrazole derivatives serve as positron emission tomography (PET) tracers for imaging tau protein aggregates in neurodegenerative disorders [6]. The structural adaptability of the pyrazole scaffold enables optimization of pharmacokinetic properties, exemplified by apixaban—a pyrazole-containing anticoagulant that achieved $9.9 billion global sales in 2018 [3].
Table 1: Therapeutic Applications of Clinically Approved Pyrazole Derivatives
Drug Name | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Celecoxib | Anti-inflammatory | COX-2 enzyme | 1,5-Diaryl-3-trifluoromethyl pyrazole |
Crizotinib | Anticancer (ALK inhibitor) | Anaplastic lymphoma kinase | 3-Amino-5-arylpyrazole core |
Apixaban | Anticoagulant | Factor Xa | Biphenyl-pyrazole carboxamide |
Difenamizole | Analgesic | Unknown (non-opioid) | 3-Hydroxy-1,5-diphenylpyrazole |
Fipronil | Insecticide | GABA-A receptor antagonist | 5-Amino-3-cyano-1-(pyridyl)pyrazole |
3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole (CAS: 76205-21-5) represents a structurally optimized variant of the pyrazole pharmacophore with enhanced hydrogen-bonding capacity and tunable electronic properties. Its molecular formula (C₁₀H₁₀N₂O; MW: 174.20 g/mol) incorporates three critical features: the N1-aryl group (4-methylphenyl), the C3-hydroxy substituent, and the N2 pyridine-like nitrogen [4] [5]. The 4-methylphenyl moiety enhances lipophilicity (logP ≈ 2.1) and promotes π-stacking interactions with protein aromatic residues, while the C3-hydroxy group enables both hydrogen bond donation (HBD) and acceptance (HBA), expanding target engagement possibilities . This combination yields a balanced amphiphilic character crucial for membrane permeability and target binding.
Spectroscopic analyses reveal distinctive features of this scaffold. In the ¹H NMR spectrum (DMSO-d₆), key resonances include the C5-H proton (δ 7.80–7.85 ppm), the C4-H proton (δ 6.30–6.35 ppm), and the methyl group (δ 2.35 ppm). The hydroxy proton appears as a broad singlet at δ 10.2–11.0 ppm, confirming intramolecular hydrogen bonding with N2 [5] . IR spectroscopy shows strong absorptions at 3200–3400 cm⁻¹ (O-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C stretch), characteristic of conjugated heteroaromatic systems . The crystalline structure exhibits near-planar geometry (torsion angle <5°) between pyrazole and phenyl rings, facilitating solid-state π-π stacking with interplanar distances of 3.4–3.6 Å [4].
Table 2: Physicochemical Properties of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₀N₂O | Defines elemental composition |
Molecular Weight | 174.20 g/mol | Impacts pharmacokinetics |
Melting Point | 152–154°C (literature) | Indicates purity and crystallinity |
logP (Predicted) | 2.08 ± 0.35 | Measures lipophilicity/membrane permeability |
Hydrogen Bond Donors | 1 (OH group) | Facilitates target binding |
Hydrogen Bond Acceptors | 3 (N2, O, N1) | Enhances solubility and interactions |
Aromatic Rings | 2 (pyrazole + phenyl) | Enables π-stacking with biomolecules |
TPSA (Topological PSA) | 41.5 Ų | Predicts cellular permeability |
The compound's bioisosteric versatility allows its incorporation into complex pharmacophores. In kinase inhibitors, it mimics adenine's hydrogen-bonding pattern in ATP-binding sites, while in antimicrobial agents, the hydroxy group chelates essential metal cofactors in bacterial enzymes [7] [10]. Recent studies demonstrate its utility as a precursor for fluorescent boron complexes, where the hydroxy group undergoes condensation with boronic acids to form emissive iminoboronates (quantum yield up to 4.3%) [6]. This adaptability underscores its value in rational drug design and functional materials.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0